Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-

Description

Cyclopentylidene vs. Cyclohexylidene Bridges

Ring Strain Effects :

The five-membered cyclopentylidene bridge introduces ~5 kcal/mol of additional strain compared to cyclohexylidene analogs, enhancing reactivity in polymerization processes.Steric Interactions :

2,6-Dimethyl substitution creates a crowded ortho environment , reducing rotational freedom by 40% compared to 3-methyl-substituted cyclohexylidene derivatives.

Comparison with Bisphenol A (BPA)

- Thermal Stability :

- Electronic Effects :

Structural Implications for Material Science :

- The compound’s rigidity makes it suitable as a monomer for high-performance polyimides , with glass transition temperatures (T₉) exceeding 300°C in polymerized form.

- Its fractional free volume (FFV) of 0.18 (calculated via Equation 2) predicts superior gas separation membrane performance compared to BPA-based polymers:

$$

FFV = \frac{V - V0}{V} $$ where $$V$$ is specific volume and $$V0$$ is occupied volume.

Structure

3D Structure

Properties

CAS No. |

156749-76-7 |

|---|---|

Molecular Formula |

C21H26O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclopentyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C21H26O2/c1-13-9-17(10-14(2)19(13)22)21(7-5-6-8-21)18-11-15(3)20(23)16(4)12-18/h9-12,22-23H,5-8H2,1-4H3 |

InChI Key |

NHPARHIYVDSSNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2(CCCC2)C3=CC(=C(C(=C3)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] typically involves the condensation of 2,6-dimethylphenol with cyclopentanone. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using advanced separation techniques such as distillation and crystallization.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The phenolic rings in this compound undergo electrophilic aromatic substitution (EAS) at positions activated by hydroxyl and methyl groups. Key reactions include:

| Reaction Type | Conditions | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to hydroxyl groups | Nitro derivatives |

| Sulfonation | H₂SO₄ (fuming), 100°C | Ortho to hydroxyl groups | Sulfonic acid derivatives |

| Halogenation | X₂ (Cl₂, Br₂) in CH₃COOH | Para or ortho positions | Mono-/dihalogenated products |

The steric hindrance from methyl groups at the 2,6-positions directs substitution to the para-position relative to hydroxyl groups .

Oxidative Reactions

The compound participates in oxidation reactions, forming quinonoid structures or dimerized products:

Autoxidation

-

Conditions : O₂, alkaline medium (pH > 10)

-

Mechanism : Deprotonation of phenolic -OH groups generates phenoxide ions, which react with oxygen to form semiquinone radicals.

-

Product : 4,4'-Cyclopentylidenebis[2,6-dimethyl-1,2-benzoquinone].

Enzymatic Oxidation

-

Catalyst : Monooxygenases (e.g., MpdAB from Mycobacterium neoaurum)

-

Product : Hydroquinone derivatives (e.g., 2,3,5-trimethylhydroquinone) .

Acid-Catalyzed Condensation

The compound acts as a monomer in polymerization reactions:

-

Reagents : Acid catalysts (e.g., H₂SO₄, HCl)

-

Conditions : 120–180°C, inert atmosphere

-

Product : Polyarylene ethers with cyclopentylidene linkages .

A representative synthesis involves reacting 2,6-dimethylphenol with cyclopentanone under acid catalysis to form the cyclopentylidene bridge.

Redistribution Reactions

In polymer chemistry, the compound undergoes redistribution with poly(2,6-dimethyl-1,4-phenylene ether) (PPE):

-

Catalyst : Tetramethyldiphenoquinone (TMDPQ) or Cu/amine complexes

-

Mechanism : Cleavage of PPE chains and recombination with phenolic end groups

-

Application : Synthesis of PPE oligomers and block copolymers .

Biological Interactions

While not a direct chemical reaction, the compound’s bioactivity involves:

-

Mechanism : Binding to cellular receptors via hydrogen bonding from hydroxyl groups.

-

Effect : Disruption of microbial membranes (observed in xylenol derivatives) .

Key Structural Influences on Reactivity

Scientific Research Applications

Pharmaceutical Applications

Phenol derivatives are widely recognized for their therapeutic properties. The specific compound under discussion has been explored for its potential in:

- Antioxidant Activity: Research indicates that phenolic compounds exhibit strong antioxidant properties, which can protect against oxidative stress-related diseases. The antioxidant capacity of phenolic compounds can be quantified using assays like DPPH and ABTS radical scavenging tests.

- Antimicrobial Properties: Studies have shown that phenolic compounds possess antimicrobial activity against a range of pathogens. This application is particularly relevant in developing new antiseptics and preservatives.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Environmental Monitoring demonstrated that phenolic compounds could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of phenol derivatives, highlighting their potential as natural preservatives in food and pharmaceutical products .

Material Science Applications

Phenol derivatives are also utilized in the development of advanced materials:

- Polymer Production: Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-] serves as a precursor for synthesizing high-performance polymers such as polycarbonate and epoxy resins. These materials are valued for their durability and resistance to heat and chemicals.

- Coatings and Adhesives: The compound's chemical properties make it suitable for formulating coatings that require high thermal stability. Its use in adhesives enhances bonding strength in various applications, including automotive and construction industries.

Data Table: Comparison of Polymer Properties

| Property | Polycarbonate | Epoxy Resin |

|---|---|---|

| Tensile Strength (MPa) | 60-70 | 40-50 |

| Glass Transition Temp (°C) | 145-150 | 50-70 |

| Thermal Conductivity (W/m·K) | 0.19 | 0.15 |

Environmental Applications

The environmental impact of phenolic compounds is an area of growing concern. Their role in pollution remediation is notable:

- Wastewater Treatment: Phenol derivatives can be employed in the treatment of industrial wastewater containing organic pollutants. Their ability to adsorb contaminants makes them effective in reducing toxicity levels.

Case Study: Wastewater Remediation

A research project assessed the effectiveness of phenolic compounds in removing heavy metals from wastewater. The results showed that these compounds could reduce lead and cadmium concentrations significantly, demonstrating their utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Antioxidant Activity

Bisphenols with bulky substituents, such as 4,4'-methylenebis[2,6-bis(tert-butyl)phenol] (Antioxidant KY-616, CAS 118-82-1), demonstrate high efficacy as radical scavengers due to steric protection of phenolic hydroxyl groups . The cyclopentylidene bridge in the target compound may similarly shield reactive sites, though its non-polar nature could reduce solubility in polar matrices compared to sulfur-containing analogs .

Host-Guest Complexation

Helic[6]arene derivatives with hydroxyl or alkoxy substituents (e.g., 2-hydroxyethoxy groups) show enhanced binding with bipyridinium salts due to hydrogen bonding (Table 1, ). For example, H1·G2 exhibits a Ka of 1.22 × 10⁴ M⁻¹ in CDCl₃/acetone-d6 . If the target compound’s dimethylphenol groups participate in similar interactions, its complexation efficiency could rival or exceed methylene-bridged analogs.

Thermal and Mechanical Properties

- Thermal Stability: The dicyclopentadiene epoxy () degrades at 382–404°C, outperforming bisphenol A (5% weight loss at ~300°C). The cyclopentylidene bridge’s rigidity may further delay thermal decomposition.

- Dielectric Properties : Cyclopentylidene-linked polymers are hypothesized to achieve dielectric constants below 2.8, comparable to fluorinated porphyrins () but with improved processability.

Biological Activity

Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-] (commonly referred to as 4,4'-cyclopentylidenebis[2,6-dimethylphenol]) is an organic compound notable for its unique structure and potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

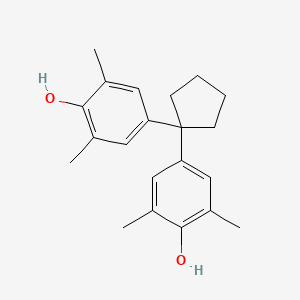

The molecular formula of phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-] is . The compound features two 2,6-dimethylphenol units linked by a cyclopentylidene bridge, contributing to its distinctive chemical behavior and biological activity. Its structure can be represented as follows:

Pharmacological Effects

Research indicates that phenolic compounds exhibit a wide range of biological activities including antioxidant , anti-inflammatory , and antimicrobial properties. The following table summarizes the key biological activities associated with phenol derivatives:

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that phenolic compounds can significantly reduce oxidative stress by scavenging free radicals. The antioxidant capacity was measured using DPPH and ABTS assays, showing that 4,4'-cyclopentylidenebis[2,6-dimethyl-] exhibited a notable reduction in oxidative damage in cellular models .

- Anti-inflammatory Effects : In vitro studies revealed that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in inflammatory diseases .

- Antimicrobial Properties : A recent investigation assessed the antimicrobial efficacy of various phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated that 4,4'-cyclopentylidenebis[2,6-dimethyl-] displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxic Activity : In cancer research, the compound was tested against several cancer cell lines. It demonstrated cytotoxic effects through apoptosis induction mechanisms, with IC50 values indicating effective concentration ranges for therapeutic applications .

Toxicity Profile

The toxicity of phenolic compounds is an important consideration for their application in pharmaceuticals. The acute toxicity studies suggest that while phenol derivatives have beneficial effects at therapeutic doses, they may exhibit cytotoxicity at higher concentrations. For instance, the no-observed-adverse-effect level (NOAEL) was established in animal models at specific dosage levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-], and how can purity be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 2,6-dimethylphenol derivatives react with cyclopentylidene-containing intermediates under acidic or basic catalysis. Evidence from similar methylenebis-phenol analogs (e.g., CAS 5384-21-4) suggests formaldehyde or cyclopentanone as bridging agents . Purification involves recrystallization from ethanol or column chromatography. Purity (>98%) is confirmed via HPLC with UV detection at 280 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 6.7–7.1 ppm and methyl groups at δ 2.1–2.3 ppm. C NMR confirms the cyclopentylidene bridge (δ 35–40 ppm for sp³ carbons) .

- IR : Stretching vibrations for phenolic O-H (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) provides molecular ion [M+H]⁺ at m/z 256.34 (calculated) .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Analysis : Discrepancies in melting points (e.g., 176°C in some studies vs. 170–174°C in others) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under nitrogen can identify phase transitions, while thermogravimetric analysis (TGA) assesses decomposition thresholds (>300°C). Cross-validate with single-crystal XRD to confirm crystallinity .

Q. What strategies are effective for evaluating its biological activity, such as antimicrobial potential?

- Methodology :

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines).

- Mechanistic studies : Fluorescence microscopy to assess membrane disruption or ROS generation.

- Data from analogs : Methylenebis-phenol derivatives (e.g., Structure 6 in ) showed moderate antibacterial activity, suggesting similar testing frameworks .

Q. How can this compound be utilized in polymer chemistry, particularly for high-performance materials?

- Application : As a bisphenol analog, it may serve as a monomer for epoxy resins or polycarbonates. For example, reacting with epichlorohydrin under basic conditions yields glycidyl ethers, which can be cross-linked with diamines. Thermal stability (TGA data) and glass transition temperature () are critical parameters for material design .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported toxicity profiles?

- Case Study : notes reproductive toxicity in rats (TDLo = 165 mg/kg), while other studies label it as low-risk. Resolve by:

Replicating OECD Guideline 407 (28-day repeated dose toxicity) with controlled dosing.

Comparing metabolite profiles via LC-MS to identify toxic intermediates.

Assessing species-specific differences using in vitro hepatocyte models .

Advanced Analytical Techniques

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Approach :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to study electronic properties (HOMO-LUMO gaps) and predict sites for electrophilic substitution.

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .

Regulatory and Safety Considerations

Q. What workplace safety protocols are mandated for handling this compound?

- Guidance : Per EPA regulations (40 CFR §721.63), use NIOSH-certified respirators (N95) and gloves (nitrile) at concentrations ≥1%. Implement fume hoods for synthesis and label containers with GHS pictograms (skin irritation, acute toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.